4-(2,4-Dichlorophenyl)-2-methylphenol
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Overview
Description
4-(2,4-Dichlorophenyl)-2-methylphenol is an organic compound that belongs to the class of phenols It is characterized by the presence of two chlorine atoms attached to the benzene ring at positions 2 and 4, and a methyl group at position 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-Dichlorophenyl)-2-methylphenol typically involves the chlorination of 2-methylphenol (o-cresol) followed by further chemical modifications. One common method includes:
Chlorination of 2-methylphenol: This step involves the reaction of 2-methylphenol with chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) to introduce chlorine atoms at the desired positions on the benzene ring.
Purification: The resulting product is then purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced reactors and optimized reaction conditions ensures the large-scale production of this compound with high purity.
Chemical Reactions Analysis
Types of Reactions
4-(2,4-Dichlorophenyl)-2-methylphenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the benzene ring.
Scientific Research Applications
4-(2,4-Dichlorophenyl)-2-methylphenol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme interactions and metabolic pathways.
Industry: It is used in the production of dyes, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 4-(2,4-Dichlorophenyl)-2-methylphenol involves its interaction with specific molecular targets. The phenolic group can form hydrogen bonds with proteins and enzymes, affecting their activity. The chlorine atoms enhance the compound’s reactivity, allowing it to participate in various chemical reactions. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenol: Similar in structure but lacks the methyl group at position 2.
2,4-Dichlorophenoxyacetic acid: Contains an acetic acid group instead of a phenolic group.
4-(2,4-Dichlorophenyl)-6-oxo-2-thioxohexahydropyrimidine-5-carbonitrile: A more complex heterocyclic compound with additional functional groups.
Uniqueness
4-(2,4-Dichlorophenyl)-2-methylphenol is unique due to the presence of both chlorine atoms and a methyl group on the benzene ring, which imparts distinct chemical properties and reactivity. This combination makes it valuable for specific applications where these characteristics are advantageous.
Properties
IUPAC Name |
4-(2,4-dichlorophenyl)-2-methylphenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2O/c1-8-6-9(2-5-13(8)16)11-4-3-10(14)7-12(11)15/h2-7,16H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVQNUYYSUROBRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=C(C=C(C=C2)Cl)Cl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00683953 |
Source
|
Record name | 2',4'-Dichloro-3-methyl[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00683953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261996-14-8 |
Source
|
Record name | 2',4'-Dichloro-3-methyl[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00683953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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